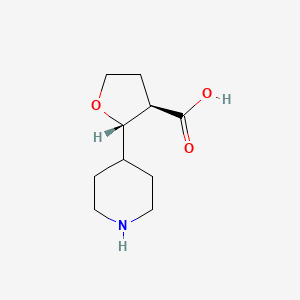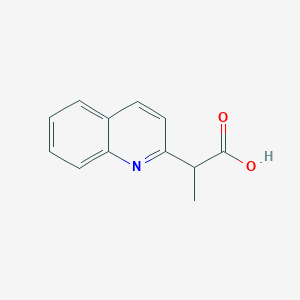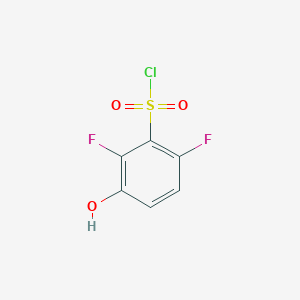
2-Fluoro-3,5-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3,5-dimethylcyclohexan-1-one: is an organic compound with the molecular formula C₈H₁₃FO It is a fluorinated cyclohexanone derivative, characterized by the presence of a fluorine atom at the second position and two methyl groups at the third and fifth positions on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,5-dimethylcyclohexan-1-one typically involves the following steps:
Fluorination: or .
Cyclization: The formation of the cyclohexane ring can be carried out through intramolecular cyclization reactions, often using as catalysts.
Methylation: using methylating agents like or .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line monitoring can optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction: Reduction reactions can convert the ketone group to an using reducing agents such as or .
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3,5-dimethylcyclohexan-1-one can be compared with other fluorinated cyclohexanones, such as:
- 2-Fluorocyclohexanone
- 3,5-Dimethylcyclohexanone
- 2-Fluoro-4-methylcyclohexanone
Uniqueness: : The presence of both fluorine and two methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H13FO |
|---|---|
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
2-fluoro-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C8H13FO/c1-5-3-6(2)8(9)7(10)4-5/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
RKAWHMKGNSFUFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(C(=O)C1)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Ethylamino)ethoxy]-1,6-dimethyl-1,2-dihydropyridin-2-one](/img/structure/B13243648.png)

![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
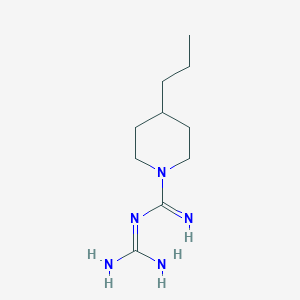
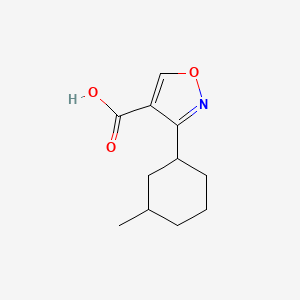

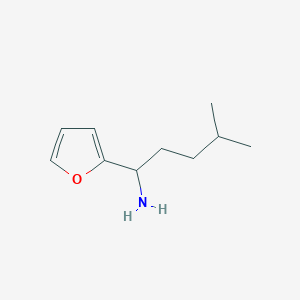
![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)

